2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid
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Overview
Description
2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid is a complex organic compound that features a piperazine ring, a bromophenyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the piperazine ring attacks the bromine-bonded carbon.
Attachment of the Methoxyphenol Moiety: The methoxyphenol group is attached through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a phenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiourea are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and antiviral agent.
Pharmacology: It is investigated for its potential use in treating neurological disorders such as Parkinson’s and Alzheimer’s disease.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis, fungal cell membrane integrity, and viral replication.
Pathways Involved: It interferes with the biosynthesis of essential biomolecules, leading to the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[(4-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-[(2-bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2.C2H2O4/c1-24-17-6-7-19(23)16(12-17)14-22-10-8-21(9-11-22)13-15-4-2-3-5-18(15)20;3-1(4)2(5)6/h2-7,12,23H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRUOGRLYJABFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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